molecular formula C24H23ClN4OS B2976001 4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 433312-91-5

4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2976001
CAS No.: 433312-91-5
M. Wt: 450.99
InChI Key: KVPQLZHUKLZGEZ-UHFFFAOYSA-N
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Description

4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a piperazine ring substituted with a 5-chloro-2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(5-chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core One common method involves the cyclization of appropriate precursors under specific conditions For instance, the condensation of 2-aminothiophene with a suitable aldehyde or ketone can form the thieno[2,3-d]pyrimidine ring system

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(5-chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide

Uniqueness

4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno[2,3-d]pyrimidine core with a phenyl group and a substituted piperazine ring sets it apart from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

4-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4OS/c1-30-21-8-7-19(25)13-18(21)14-28-9-11-29(12-10-28)23-22-20(17-5-3-2-4-6-17)15-31-24(22)27-16-26-23/h2-8,13,15-16H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPQLZHUKLZGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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